molecular formula C4H10ClNO B3421371 3-Aminobutan-2-one hydrochloride CAS No. 21419-24-9

3-Aminobutan-2-one hydrochloride

Cat. No. B3421371
CAS RN: 21419-24-9
M. Wt: 123.58 g/mol
InChI Key: PJUJCERLTHVZRL-UHFFFAOYSA-N
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Description

3-Aminobutan-2-one hydrochloride, also known as 4-Aminobutan-2-one hydrochloride, is a chemical compound with the molecular formula C4H10ClNO . It has a molecular weight of 123.58 g/mol.


Synthesis Analysis

The synthesis of ®-3-aminobutanol, a key intermediate for the synthesis of Dolutegravir Sodium, involves a three/four-step synthetic protocol using 4-Hydroxy 2-butanone as the starting material. The initial formation of oxime with hydroxyl amine is followed by the replacement of developed lithium aluminum hydride (LAH) for the reduction of oxime using Raney ‘Ni’, which provided the enantiomeric mixture of 3-aminobutanol in about 85-90% yield .


Molecular Structure Analysis

The molecular structure of 3-Aminobutan-2-one hydrochloride consists of 4 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom .


Chemical Reactions Analysis

Amines, such as 3-Aminobutan-2-one hydrochloride, can react rapidly with acid chlorides or acid anhydrides to form amides . This reaction typically takes place rapidly at room temperature and provides high reaction yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Aminobutan-2-one hydrochloride include a density of 0.9±0.1 g/cm3, a boiling point of 126.7±23.0 °C at 760 mmHg, and a flash point of 30.4±22.6 °C .

Scientific Research Applications

Synthesis of β-Aminoketones

3-Aminobutan-2-one hydrochloride has been utilized in the synthesis of various β-aminoketones. For instance, it is involved in synthesizing 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides through the Mannich reaction. This process is significant in the creation of compounds used in the field of organic chemistry and material science (Makarova, Moiseev, & Zemtsova, 2002).

Intermediate for Neurological Disorder Therapeutics

3-Aminobutan-2-one hydrochloride plays a role as an intermediate in the synthesis of compounds for neurological disorder treatments, including Parkinson’s and Alzheimer’s diseases. It has been used as an industrial precursor to pyrroline and pyrrolidine (Capon, Avery, Purdey, & Abell, 2020).

Stereochemistry Study in Pharmaceuticals

In pharmaceutical research, 3-Aminobutan-2-one hydrochloride is used to study the stereochemistry of various drugs. For example, it was employed in the unambiguous synthesis and chiral chromatography of Ethambutol, a medication used to treat tuberculosis (Blessington & Beiraghi, 1990).

Enantiomers Synthesis

This chemical is also pivotal in the efficient synthesis of enantiomers. An example includes the synthesis of (2R,3S) and (2S,3R)-4-aminobutane-1,2,3-triol, which are important in medicinal chemistry for creating stereoselective compounds (Dunlap, Drake, Ward, Salyard, & Martin, 2008).

Product of Hydrolysis Studies

In chemical decomposition studies, 3-Aminobutan-2-one hydrochloride is identified as a major product of clavulanic acid hydrolysis, further leading to the formation of other compounds like pyrazines. This discovery aids in understanding the breakdown and transformation of pharmaceutical substances (Finn, Harris, Hunt, & Zomaya, 1984).

Safety and Hazards

The safety data sheet for 3-Aminobutan-2-one hydrochloride indicates that it is a hazardous substance. Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .

Future Directions

While specific future directions for 3-Aminobutan-2-one hydrochloride are not mentioned in the search results, it’s worth noting that this compound and similar amines are often used in the synthesis of various pharmaceuticals and could have potential applications in drug development .

properties

IUPAC Name

3-aminobutan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-3(5)4(2)6;/h3H,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUJCERLTHVZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminobutan-2-one hydrochloride

CAS RN

21419-24-9
Record name 3-aminobutan-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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